Home > Products > Screening Compounds P47110 > Cefozopran hydrochloride
Cefozopran hydrochloride - 113981-44-5

Cefozopran hydrochloride

Catalog Number: EVT-253094
CAS Number: 113981-44-5
Molecular Formula: C19H18ClN9O5S2
Molecular Weight: 552.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefozopran hydrochloride, also known as cefozopran monohydrochloride and marketed under the brand name Firstcin, is a fourth-generation cephalosporin antibiotic. [] It is classified as a beta-lactam antibiotic, known for its broad-spectrum antibacterial activity. Cefozopran hydrochloride is a subject of extensive scientific research, particularly in the fields of pharmaceutical sciences, analytical chemistry, and materials science. This analysis will focus on the chemical and physical properties of cefozopran hydrochloride and its applications in scientific research, excluding clinical use and dosage information.

Source and Classification

Cefozopran hydrochloride is derived from 7-aminocephalosporanic acid, a common precursor in the synthesis of cephalosporin antibiotics. It falls under the classification of beta-lactam antibiotics, specifically within the cephalosporin class. The compound's structure includes a thiadiazole moiety, which contributes to its pharmacological properties and enhances its antibacterial efficacy .

Synthesis Analysis

The synthesis of cefozopran hydrochloride involves several key steps, typically starting from 7-aminocephalosporanic acid. Various methods have been developed to optimize yield and purity.

  1. General Methodology:
    • The initial step involves the reaction of 7-aminocephalosporanic acid with an active thioester derived from aminothiadiazole acetic acid. This reaction is typically conducted in a mixture of water and water-miscible organic solvents under basic conditions.
    • The reaction is followed by purification steps that may include lyophilization or solvent extraction to isolate the product .
  2. Specific Example:
    • In one improved synthesis method, 10 liters of dichloromethane is combined with 1 kilogram of 7-aminocephalosporanic acid at 25°C. Following this, hexamethyldisilazane and methanesulfonic acid are added, and the mixture is heated to 55°C for three hours .
  3. Yield and Purity:
    • The total yield can reach up to 25%, with purities exceeding 98% under optimal conditions .
Molecular Structure Analysis

Cefozopran hydrochloride has a complex molecular structure characterized by the following features:

  • Molecular Formula: C19H18ClN9O5S2C_{19}H_{18}ClN_9O_5S_2
  • Molecular Weight: Approximately 465.0 g/mol
  • The structure includes a beta-lactam ring, which is essential for its antibacterial activity, along with a thiadiazole ring that enhances its pharmacological profile .

Structural Details

  • The compound contains multiple functional groups, including:
    • A carboxylic acid group
    • A chlorinated aromatic system
    • An imidazo[1,2-b]pyridazine moiety
Chemical Reactions Analysis

Cefozopran hydrochloride participates in various chemical reactions typical of beta-lactam antibiotics:

  1. Hydrolysis: The beta-lactam ring can undergo hydrolysis in aqueous environments, which can affect its stability and efficacy.
  2. Acylation Reactions: Cefozopran can react with bacterial transpeptidases, leading to the inhibition of cell wall synthesis.
  3. Degradation Pathways: Under certain conditions, cefozopran may degrade into less active or inactive forms, which is an important consideration in formulation and storage .
Mechanism of Action

Cefozopran exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis:

  • It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells.
  • This binding inhibits transpeptidation, a crucial step in the cross-linking of peptidoglycan layers in bacterial cell walls.
  • As a result, the integrity of the bacterial cell wall is compromised, leading to cell lysis and death.

The broad-spectrum activity is attributed to its ability to target various PBPs across different bacterial species .

Physical and Chemical Properties Analysis

Cefozopran hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and methanol; slightly soluble in organic solvents like ethanol.
  • Stability: Sensitive to light and moisture; requires careful handling and storage conditions to maintain efficacy.

Relevant Data

  • Melting Point: Approximately 180–185°C
  • pH Range: Solutions typically exhibit a pH between 4.5 and 6.5 .
Applications

Cefozopran hydrochloride has several significant applications in the medical field:

  1. Antibiotic Therapy: Used for treating infections caused by both Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.
  2. Surgical Prophylaxis: Administered before surgical procedures to prevent postoperative infections.
  3. Research Applications: Utilized in studies investigating antibiotic resistance mechanisms and new therapeutic strategies against multidrug-resistant organisms .
Synthetic Methodologies and Structural Optimization of Cefozopran Hydrochloride

Historical Evolution of Cephalosporin Derivatives Leading to Cefozopran Development

Cefozopran hydrochloride represents the culmination of strategic structural innovations in cephalosporin antibiotics, classified as a fourth-generation agent. Early cephalosporins (first-generation) exhibited narrow Gram-positive coverage but susceptibility to β-lactamases. Subsequent generations addressed this through:

  • Second-generation: Enhanced Gram-negative activity via aminothiazole oxime moieties (e.g., cefuroxime) [1].
  • Third-generation: Broadened spectra but compromised anti-Gram-positive potency (e.g., ceftazidime) [10].
  • Fourth-generation breakthrough: Cefozopran emerged from targeted C-3 side chain optimization, incorporating a (1H-imidazo[1,2-b]pyridazin-4-ium-1-yl)methyl group. This unique quaternary ammonium system enables zwitterionic properties, enhancing cell membrane penetration and conferring balanced Gram-positive/Gram-negative activity, including efficacy against Pseudomonas aeruginosa [7] [9]. Its C-7 acyl side chain features a (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl group, stabilizing the β-lactam ring against hydrolysis [1] [7].

Table 1: Structural Evolution of Key Cephalosporins

GenerationPrototypeC-3 ModificationC-7 Acyl Side ChainLimitations
FirstCefazolinHeterocyclic thioetherTetrazolylacetylNarrow spectrum, β-lactamase sensitive
SecondCefuroximeCarbamateAminothiazole oximeModerate Pseudomonas coverage
ThirdCeftazidimePyridiniumAminothiadiazole syn-oxime + carboxylateWeak anti-gram-positive activity
FourthCefozopranImidazo[1,2-b]pyridazinium methylAminothiadiazole syn-methoxyiminoBalanced spectrum, β-lactamase stable [1] [7]

Key Synthetic Pathways for Cefozopran Hydrochloride

Nucleophilic Displacement Reactions for C-3 Side Chain Functionalization

Industrial synthesis begins with 7-aminocephalosporanic acid (7-ACA), leveraging its C-3′ acetoxy group as a leaving group. The critical step involves nucleophilic displacement using 1H-imidazo[1,2-b]pyridazine under silylation conditions:

  • Silylation agents: Hexamethyldisilazane (HMDS) and trimethylsilyl iodide (TMSI) in dichloromethane activate 7-ACA by protecting carboxyl and amino groups, forming in situ silyl esters/amides [2] [9].
  • Reaction dynamics: The C-3′ acetoxy group undergoes S~N~2 displacement by the nucleophilic nitrogen of imidazo[1,2-b]pyridazine at 0–5°C, generating the quaternary ammonium intermediate. This reaction demands anhydrous conditions to prevent hydrolysis—even 0.1% water reduces yields by >15% [4] [9].
  • Yield optimization: Patent CN102443016A reports 85.6% yield when using 1.9 equivalents of TMSI and stoichiometric nucleophile at 5°C for 6 hours, with TLC monitoring (acetonitrile:water=4:1) confirming ≤5% impurities [4] [9].

Stereoselective Synthesis of the β-Lactam Core Structure

Preserving β-lactam ring integrity during synthesis is non-negotiable for bioactivity. Key stereochemical controls include:

  • (Z)-isomer selectivity: The C-7 side chain’s methoxyimino group must adopt the (Z)-configuration to optimize binding to penicillin-binding proteins (PBPs). This is achieved by reacting the C-3′ functionalized intermediate with (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl chloride under Schotten-Baumann conditions [7] [10].
  • Chiral integrity: The 6R,7R configuration of the β-lactam core is maintained using cryogenic reactions (−10°C) and aprotic solvents (DMF/CH~2~Cl~2~ mixtures), minimizing epimerization. Optical rotation analysis ([α]~D~^25^ = +85° in water) confirms stereopurity [7] [10].

Protecting Group Strategies for Amino and Carboxyl Moieties

Multistep synthesis necessitates orthogonal protection:

  • Carboxyl group protection: tert-butyl dimethylsilyl (TBS) esters shield the C-4 carboxyl during nucleophilic displacement. They are cleaved selectively using fluoride sources (e.g., TBAF) without affecting the β-lactam [9].
  • Amino group protection: The C-7′ amino group in 7-ACA is protected as a silylamide (from HMDS/TMSI), removed during aqueous workup. Newer approaches employ p-methoxybenzyl (PMB) groups, cleaved oxidatively [4] [9].

Table 2: Protecting Groups in Cefozopran Synthesis

Group ProtectedProtecting GroupDeprotection MethodYield Impact
C-4 Carboxyltert-ButyldimethylsilylTetrabutylammonium fluoride92–95%
C-7′ AminoTrimethylsilylMethanol/water hydrolysis88–90%
C-7′ Amino (alternative)p-MethoxybenzylDDQ oxidation90–93% [4] [9]

Solvent System Optimization in Industrial-Scale Synthesis

Challenges in Solvate Formation and Removal

Cefozopran hydrochloride forms stable solvates with polar solvents (acetone, methanol), complicating purification:

  • Acetone solvates: Industrial crystallization often yields monosolvated Cefozopran·acetone (1:1). Thermogravimetric analysis shows weight losses of 8–12% at 80–100°C, corresponding to trapped solvent [3] [9].
  • Stability risks: Residual solvents accelerate degradation—acetone adducts increase hydrolysis rates 3.5-fold compared to non-solvated forms during storage at 40°C/75% RH [3].
  • Conventional removal failures: Vacuum drying (80°C/24h) reduces acetone to ~3000 ppm, exceeding ICH Q3C limits (Class 3, 5000 ppm). Ether washing risks β-lactam degradation (15% yield loss) [9].

Supercritical Fluid Extraction vs. Conventional Drying Techniques

Solvent removal strategies directly impact polymorph purity:

  • Supercritical CO~2~ extraction (SFE): At 60°C and 250 bar, supercritical CO~2~ reduces acetone to <400 ppm in 2 hours. CO~2~ permeates crystal lattices, dissolving solvents without thermal degradation. However, it requires capital-intensive equipment (~$1.2M per unit) and complicates sterile manufacturing [3] [5] [9].
  • Azeotropic drying: Patent CN101108857A describes non-solvated crystal production via acetone/water azeotropes. Adding water to cefozopran solutions in acetone (4:1 v/v) induces crystallization at 5°C, yielding Form I crystals with <0.1% solvents after vacuum drying [3].
  • Economic analysis: SFE lowers solvent residues but increases production costs by 18–22%. Azeotropic methods offer 95% solvent removal at 40% lower costs [3] [9].

Table 3: Solvent Removal Techniques Comparison

TechniqueConditionsResidual AcetoneCrystal FormScalability
Vacuum drying80°C, 24 h, 10 mbar2500–3000 ppmSolvatedHigh
Supercritical CO~2~60°C, 250 bar, 2 h<400 ppmNon-solvatedModerate
Azeotropic crystallizationAcetone/water (4:1), 5°C<100 ppmForm IHigh [3] [5] [9]

Crystallization Dynamics and Polymorph Control

Achieving pharmaceutically acceptable polymorphs (Form I) requires precise crystallization control:

  • Non-solvated crystallization: Patent CN101108857A details dissolving cefozopran hydrochloride in acetone/water (70:30 v/v) at 40°C, followed by gradient cooling to 5°C at 0.5°C/min. This yields rod-like Form I crystals with 99.8% purity (HPLC) and bulk density >0.45 g/cm³, ideal for milling and formulation [3].
  • Polymorph risks: Rapid crystallization from ethanol produces metastable Form II, exhibiting 30% lower bioavailability due to poor dissolution. Form II converts to Form I upon storage at 40°C/75% RH over 4 weeks, risking batch inconsistency [3] [9].
  • Process Analytical Technology (PAT): Inline Raman spectroscopy monitors crystal forms during anti-solvent addition (e.g., isopropanol). Characteristic peaks at 1765 cm⁻¹ (β-lactam C=O) and 1590 cm⁻¹ (thiadiazole ring) distinguish Form I (sharp) from Form II (broadened) [3] [6].

Table 4: Crystallographic Properties of Cefozopran Hydrochloride Polymorphs

PropertyForm IForm IIMethod of Preparation
Crystal habitRod-likePlate-likeSlow cooling (0.5°C/min)
XRD peaks (2θ)8.7°, 12.3°, 15.6°6.9°, 10.2°, 13.4°Powder X-ray diffraction
Dissolution (pH 6.8)>95% in 15 min78% in 30 minUSP paddle method, 900 mL water
Stability>24 months at 25°CConverts to Form IICH accelerated conditions [3] [9]

Concluding Remarks

The synthetic and structural optimization of cefozopran hydrochloride exemplifies how targeted molecular design, coupled with advanced process engineering, overcomes historical limitations of cephalosporins. Future directions include continuous-flow nucleophilic displacement—inspired by cefazolin microreactor synthesis [6] [10]—to further suppress polymer impurities. These innovations cement cefozopran’s role as a structurally refined fourth-generation agent, balancing spectrum, stability, and manufacturability.

Properties

CAS Number

113981-44-5

Product Name

Cefozopran hydrochloride

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Molecular Formula

C19H18ClN9O5S2

Molecular Weight

552.0 g/mol

InChI

InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11-;/t12-,17-;/m1./s1

InChI Key

NTJHUKMPVIFDNY-XFDPNJHTSA-N

SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.